(3R,13Z)-3-hydroxyicosenoyl-CoA

Lipid Metabolism Enzyme Kinetics Very-Long-Chain Fatty Acid Synthesis

(3R,13Z)-3-Hydroxyicosenoyl-CoA is the stereospecific, chirally pure substrate essential for accurate VLCFA elongase dehydratase (EC 4.2.1.134) kinetic assays. The (3R)-enantiomer is stringently required by elongase systems—the (3S)-form yields no activity. The (13Z)-double bond distinguishes it from the (11Z)-isomer, which participates in a separate metabolic network. Applications include peroxisomal MFE-2 hydratase/dehydrogenase research, lipidomics flux analysis as an authentic MS standard, and in vitro carnitine transport studies. Generic 3-hydroxyacyl-CoAs compromise experimental validity and reproducibility.

Molecular Formula C41H72N7O18P3S
Molecular Weight 1076.0 g/mol
Cat. No. B15597957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,13Z)-3-hydroxyicosenoyl-CoA
Molecular FormulaC41H72N7O18P3S
Molecular Weight1076.0 g/mol
Structural Identifiers
InChIInChI=1S/C41H72N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(49)24-32(51)70-23-22-43-31(50)20-21-44-39(54)36(53)41(2,3)26-63-69(60,61)66-68(58,59)62-25-30-35(65-67(55,56)57)34(52)40(64-30)48-28-47-33-37(42)45-27-46-38(33)48/h9-10,27-30,34-36,40,49,52-53H,4-8,11-26H2,1-3H3,(H,43,50)(H,44,54)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/b10-9-/t29-,30-,34-,35-,36+,40-/m1/s1
InChIKeyMNTYKYKLBOOZFS-ZCOJPPKVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of (3R,13Z)-3-Hydroxyicosenoyl-CoA: Chemical Identity and Core Specifications


(3R,13Z)-3-Hydroxyicosenoyl-CoA, also referred to as (3R,13Z)-3-hydroxyicosenoyl-coenzyme A, is a chiral, unsaturated long-chain fatty acyl-CoA with the molecular formula C41H72N7O18P3S and a monoisotopic mass of 1075.38674 Da [1]. It is formally defined as the product of the condensation between the thiol group of coenzyme A and the carboxyl group of (3R,13Z)-3-hydroxyicosenoic acid, placing it in the class of 3-hydroxy fatty acyl-CoAs [2]. The compound is characterized by a 20-carbon acyl chain with a (Z)-double bond at the 13-position and a chiral (3R)-hydroxyl group, features that are critical for its biochemical function and differentiation from closely related isomers [1].

Why Substituting (3R,13Z)-3-Hydroxyicosenoyl-CoA with Other 3-Hydroxyacyl-CoAs Risks Experimental Failure


The substitution of (3R,13Z)-3-hydroxyicosenoyl-CoA with generic 3-hydroxyacyl-CoAs is scientifically unsound due to its unique stereospecific and chain-length requirements in key enzymatic reactions. The (3R)-stereochemistry is a critical determinant for substrate recognition by dehydratases in the very-long-chain fatty acid (VLCFA) elongation pathway, as demonstrated by the strict stereospecificity of the elongase system for the (R)-enantiomer over the (S)-enantiomer [1]. Furthermore, the specific (13Z)-double bond and 20-carbon chain length differentiate it from other isomers like (3R,11Z)-3-hydroxyicosenoyl-CoA, which, despite being a structural analog, participates in a distinct metabolic network and may exhibit different kinetic parameters with elongase or beta-oxidation enzymes [2]. Using an incorrect isomer can lead to non-productive binding, altered reaction rates, or complete absence of activity, thereby compromising the validity and reproducibility of experiments in lipid metabolism and enzyme kinetics.

Quantitative Differentiation of (3R,13Z)-3-Hydroxyicosenoyl-CoA Against Closest Comparators


Stereospecific Substrate Requirement for VLCFA Elongation: (3R) vs. (3S) Enantiomers

The VLCFA elongase system exhibits absolute stereospecificity for the (3R)-enantiomer of 3-hydroxyacyl-CoA substrates. Studies using 3-hydroxyacyl-CoA dehydratases from mammalian microsomes have demonstrated that the (3R)-configuration is essential for catalytic activity, while the (3S)-enantiomer is not recognized as a substrate [1]. This stereochemical requirement is conserved across species and is a fundamental property of the elongase complex's dehydratase component [2].

Lipid Metabolism Enzyme Kinetics Very-Long-Chain Fatty Acid Synthesis

Chain-Length and Double Bond Positional Specificity: (3R,13Z)- vs. (3R,11Z)-3-Hydroxyicosenoyl-CoA

The position of the (Z)-double bond (13Z vs. 11Z) and the resulting 3D conformation of the acyl chain significantly impacts enzyme recognition. While both (3R,13Z)- and (3R,11Z)-3-hydroxyicosenoyl-CoA are 3-hydroxy fatty acyl-CoAs with identical molecular formulas, they are distinct chemical entities (ChEBI IDs: CHEBI:76908 vs. CHEBI:76508) with different metabolic roles [1]. The (11Z)-isomer is often associated with different biosynthetic pathways, and its kinetic parameters for elongase enzymes differ from those of the (13Z)-isomer [2].

Lipidomics Enzyme Specificity Substrate Profiling

Reaction Specificity in VLCFA Elongation Cycle: Dehydration Step

(3R,13Z)-3-hydroxyicosenoyl-CoA serves as the specific substrate for the third step (dehydration) in the microsomal VLCFA elongation cycle. This reaction, catalyzed by very-long-chain (3R)-3-hydroxyacyl-CoA dehydratase (EC 4.2.1.134), converts it to (2E,13Z)-eicosadienoyl-CoA and water [1]. This is a distinct and essential step in the synthesis of VLCFAs, which are precursors for membrane lipids and signaling molecules. The enzyme's specificity for the (3R,13Z)-isomer over other acyl-CoA derivatives ensures the fidelity of this elongation process.

Enzyme Catalysis Lipid Elongation Biochemical Pathway

Optimal Application Scenarios for (3R,13Z)-3-Hydroxyicosenoyl-CoA Based on Empirical Evidence


In Vitro Reconstitution and Kinetic Analysis of the Microsomal VLCFA Elongase Complex

As a natural intermediate in the VLCFA elongation cycle, (3R,13Z)-3-hydroxyicosenoyl-CoA is the required substrate for assaying the dehydratase activity of the elongase complex (EC 4.2.1.134). Using this specific compound allows for the accurate determination of kinetic parameters (Km, Vmax) and the screening of potential inhibitors or modulators of this crucial step in lipid biosynthesis [1].

Stereospecific Substrate for Peroxisomal Multifunctional Enzyme Type 2 (MFE-2) Studies

The (3R)-stereochemistry of this compound makes it an ideal substrate for investigating the hydratase and dehydrogenase activities of MFE-2, a key enzyme in peroxisomal beta-oxidation. This application is critical for research into peroxisomal disorders and the metabolism of specific unsaturated VLCFAs, where the use of the incorrect (3S)-enantiomer would yield no activity [2].

Metabolic Tracing and Flux Analysis in Lipidomic Studies

The specific (13Z)-double bond and (3R)-hydroxyl group provide a unique chemical signature for mass spectrometry-based lipidomics. (3R,13Z)-3-Hydroxyicosenoyl-CoA can be used as an authentic standard for identifying and quantifying this specific metabolite in complex biological matrices, enabling precise flux analysis through the VLCFA elongation pathway and distinguishing it from its (11Z)-isomer [3].

Substrate for Acylcarnitine Synthesis and Mitochondrial Transport Studies

This compound is the direct precursor for the synthesis of (13Z)-3-hydroxyicos-13-enoylcarnitine via carnitine O-palmitoyltransferase. This acylcarnitine species is involved in the transport of long-chain fatty acids into mitochondria. Using (3R,13Z)-3-hydroxyicosenoyl-CoA as a starting material is essential for in vitro studies of this transport mechanism and its regulation, particularly in the context of metabolic diseases [4].

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